molecular formula C11H8Cl2FNO2S B8732265 3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone CAS No. 592543-25-4

3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone

Cat. No.: B8732265
CAS No.: 592543-25-4
M. Wt: 308.2 g/mol
InChI Key: VDLYEHVRXFKBER-UHFFFAOYSA-N
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Description

3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is a useful research compound. Its molecular formula is C11H8Cl2FNO2S and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

592543-25-4

Molecular Formula

C11H8Cl2FNO2S

Molecular Weight

308.2 g/mol

IUPAC Name

3-(dichloromethylsulfinyl)-7-fluoro-1-methylquinolin-4-one

InChI

InChI=1S/C11H8Cl2FNO2S/c1-15-5-9(18(17)11(12)13)10(16)7-3-2-6(14)4-8(7)15/h2-5,11H,1H3

InChI Key

VDLYEHVRXFKBER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

665 mg (2.276 mmol) of the 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone (Compound 2, FIG. 21), as prepared in Step A, was dissolved in 20 ml of DCM at 0° C. to form a solution. To this solution was added 505.7 mg (2.345 mmol) of 80% MCPBA to form a mixture. This stirred mixture was then allowed to warm to room temperature and was stirred for 1 hour. An additional 25 mg of MCPBA was added and the mixture and stirred for 1 hour. The mixture was washed with 5% aqueous Na2CO3. The aqueous layer was extracted with DCM, and the combined DCM extracts were dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel with hexane-ethyl acetate (gradient 4:1,2:1,1:1) to give 352 mg (50%) of the product (Compound 3, FIG. 21) as a white solid, that was approximately 98% pure according to 1H NMR, CDCl3; d=3.96 s, 3H, N—CH3; 7.09 s, 1H, CHCl2; 7.22 dd, 1H, J=10.2 & 2.4 Hz, H at C8, 7.27 ddd, 1H, J=9.0, 7.6 & 2.2 Hz, H at C6; 8.03 s, 1H, H at C2; 8.43 dd, 1H, J=8.8 & 6.1 Hz, H at C5. This white solid product was further purified by recrystallization from methanol to give 252 mg of white crystals.
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
505.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

The crude product (2) was used in the second stage. To a stirred solution of 673 mg (2.873 mmol) of compound (2) in 80 ml DCM, ˜80%, m-chloroperbenzoic acid (MCPBA) (620 mg, 2.873 mmol) was added in a few portions over a period of 1 minute at 0° C. The stirred mixture was allowed to warm to room temperature, was stirred for one hour and then an additional 18 mg of MCPBA was added to complete the transformation. After 30 minutes stirring at room temperature the reaction solution was washed with 15 ml of 5% aqueous sodium carbonate. The aqueous layer was extracted two times with 60 ml of DCM each and the combined DCM solutions were dried over sodium sulfate and concentrated. The residue 660 mg was chromatographed on silica gel with hexane-ethyl acetate (gradient 1:1, 2:3, 1:2) to give 358 mg (50% yield) of racemic 7-fluoro-3-fluoromethylsulfinyl-1-methyl-4-quinolone (3) (monofluoroflosequinan) as a white solid. 1H NMR, CDCl3; δ=3.93 s, 3H, N—CH3; 5.75, 5.73, 5.59, 5.56, 5.46, 5.43, 5.30, 5.27 (8 lines, AB part of ABX), 2H, CH2; 7.18-7.30 m, 2H, H at C8 & C6; 7.98 s, 1H, H at C2; 8.44 dd, 1H, J=9.0 & 6.3 Hz, H at C5.
Name
crude product ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( 2 )
Quantity
673 mg
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
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Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
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Reaction Step Four
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ii
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